Nitrosomethylurea

Description

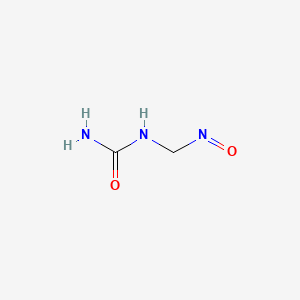

Structure

3D Structure

Properties

IUPAC Name |

nitrosomethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-2(6)4-1-5-7/h1H2,(H3,3,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGYANGWZZFRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190328 | |

| Record name | Urea, (nitrosomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36851-80-6 | |

| Record name | Urea, (nitrosomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036851806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (nitrosomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nitrosomethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-N-methylurea (NMU), a potent alkylating agent, serves as a crucial tool in cancer research and exhibits a complex mechanism of action centered on its ability to induce DNA damage. This technical guide provides a comprehensive overview of the molecular pathways initiated by NMU, from its chemical decomposition and DNA adduct formation to the intricate cellular responses involving DNA repair, cell cycle arrest, and apoptosis. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information for utilizing NMU in their studies. Furthermore, this guide employs visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the multifaceted effects of this compound.

Introduction

N-Nitroso-N-methylurea (NMU), also known as N-methyl-N-nitrosourea (MNU), is a highly reactive chemical compound widely recognized for its carcinogenic, mutagenic, and teratogenic properties.[1][2] Its principal utility in a research setting lies in its capacity to reliably induce tumors in animal models, thereby providing invaluable systems for studying carcinogenesis and for the preclinical evaluation of novel therapeutic agents.[3] The biological activity of NMU stems from its function as a direct-acting alkylating agent, capable of covalently modifying cellular macromolecules, most notably DNA.[1][3] This guide delineates the core mechanism of action of NMU, offering a detailed exploration for professionals in the fields of oncology, pharmacology, and drug development.

Chemical Properties and Decomposition

NMU is a pale yellow crystalline solid with the chemical formula C₂H₅N₃O₂ and a molecular weight of 103.08 g/mol .[2] It is unstable and sensitive to humidity, light, and temperatures above 20°C, necessitating refrigerated storage.[2][4] In aqueous solutions, its stability is pH-dependent, with decomposition occurring more rapidly in alkaline conditions.[4]

The mechanism of action of NMU is initiated by its spontaneous, non-enzymatic decomposition under physiological conditions. The hydrolysis of NMU is a first-order reaction that proceeds more rapidly at a pH above 8.[4] This decomposition is initiated by the deprotonation of the carbamoyl group, leading to the formation of two critical reactive species: a methyldiazonium ion (CH₃N₂⁺) and cyanate (NCO⁻).[4] The methyldiazonium ion is a potent electrophile and the primary mediator of NMU's alkylating activity.

DNA Alkylation: The Primary Mechanism of Action

The methyldiazonium ion generated from the decomposition of NMU is a powerful methylating agent that readily reacts with nucleophilic sites on cellular macromolecules. Its primary target is DNA, where it transfers a methyl group to various positions on the purine and pyrimidine bases, as well as to the phosphate backbone.[1][2]

The most significant and mutagenic of these DNA lesions is the formation of O⁶-methylguanine (O⁶-meG).[5] This adduct is highly miscoding, as during DNA replication, it preferentially pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations.[2] Other DNA adducts formed by NMU include 7-methylguanine (7-meG), 3-methyladenine (3-meA), and O⁴-methylthymine. While 7-meG is the most abundant adduct, its mutagenic potential is lower than that of O⁶-meG.

Table 1: Quantitative Data on NMU Activity

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | > 100 µM | HeLa S3 | [3] |

| ~5 µM (NF-κB activation) | Human Malignant Keratinocytes | [3] | |

| Biological Half-life | Not detected in rat blood 15 minutes after a 100 mg/kg i.v. injection. | Rat (in vivo) | [4] |

| O⁶-meG Repair Kinetics (by O⁶-methylguanine-DNA methyltransferase) | Second-order rate constant: ~7.4 x 10⁶ M⁻¹s⁻¹ to 1.4 x 10⁷ M⁻¹s⁻¹ | In vitro (K-ras sequence) | [6] |

Cellular Responses to NMU-Induced DNA Damage

The formation of DNA adducts by NMU triggers a complex network of cellular responses aimed at mitigating the damage and determining the fate of the cell. These responses primarily involve DNA repair mechanisms, cell cycle checkpoints, and the induction of apoptosis.

DNA Repair Pathways

Cells have evolved several mechanisms to repair NMU-induced DNA adducts. The primary defense against the mutagenic O⁶-meG lesion is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly and irreversibly transfers the methyl group from O⁶-meG to one of its own cysteine residues.[5] This "suicide" mechanism restores the guanine base but inactivates the MGMT protein.

Other DNA repair pathways, such as Base Excision Repair (BER) and Mismatch Repair (MMR), are also involved in processing NMU-induced DNA damage.[5] BER is responsible for removing smaller, non-helix-distorting adducts like 3-methyladenine. The MMR system can recognize and attempt to repair the mismatched base pairs that arise from the replication of DNA containing O⁶-meG.

Cell Cycle Checkpoints and Apoptosis

If the DNA damage is extensive and cannot be efficiently repaired, cell cycle checkpoints are activated to halt cell division and prevent the propagation of mutations. This response is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[7]

Upon sensing DNA damage, ATM and ATR phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.[1] Phosphorylation of p53 on serine 15 is a key event that stabilizes the protein and enhances its transcriptional activity.[1] Activated p53 then induces the expression of genes involved in cell cycle arrest (e.g., CDKN1A encoding p21), DNA repair, and apoptosis (e.g., BAX).[8] In cells with functional p53, NMU can induce G2/M cell cycle arrest.[9] In p53-null cells, NMU is more likely to induce apoptosis.[9]

NF-κB Signaling Pathway

NMU has also been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway in certain cell types, such as human malignant keratinocytes.[3] This activation is dependent on Protein Kinase C (PKC) and involves the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[3] Phosphorylation of IκBα leads to its ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB transcription factor to translocate to the nucleus and activate the expression of its target genes, which are involved in inflammation, cell survival, and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of NMU.

Quantification of O⁶-methylguanine DNA Adducts by UPLC-MS/MS

This protocol is adapted for the sensitive detection of O⁶-meG in DNA samples.

Materials:

-

NMU-treated cells or tissues

-

DNA isolation kit

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase) or acid for hydrolysis (e.g., perchloric acid)

-

O⁶-methyl-2'-deoxyguanosine standard

-

UPLC-MS/MS system

Procedure:

-

DNA Isolation: Isolate genomic DNA from NMU-treated and control cells/tissues using a commercial DNA isolation kit according to the manufacturer's instructions. Ensure high purity and integrity of the DNA.

-

DNA Hydrolysis:

-

Enzymatic Hydrolysis: Digest 10-20 µg of DNA with nuclease P1 followed by alkaline phosphatase to release individual nucleosides.

-

Acid Hydrolysis: Alternatively, hydrolyze the DNA using perchloric acid to release the purine and pyrimidine bases.

-

-

Sample Preparation: Following hydrolysis, centrifuge the samples to pellet any undigested material. Transfer the supernatant containing the nucleosides/bases to a new tube and dry under vacuum. Reconstitute the sample in a small volume of mobile phase.

-

UPLC-MS/MS Analysis:

-

Inject the prepared sample onto a UPLC system coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides/bases using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify O⁶-meG using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for O⁶-meG should be optimized.

-

-

Quantification: Generate a standard curve using known concentrations of the O⁶-methyl-2'-deoxyguanosine standard. Quantify the amount of O⁶-meG in the samples by comparing their peak areas to the standard curve. Normalize the results to the total amount of guanine in the sample.

Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol outlines the detection of phosphorylated ATM (Ser1981), p53 (Ser15), and IκBα (Ser32/36) in response to NMU treatment.

Materials:

-

NMU-treated and control cell lysates

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse NMU-treated and control cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for each phospho-specific antibody.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To detect total protein levels and the loading control, the membrane can be stripped of the phospho-specific antibodies and reprobed with antibodies against the total proteins and the loading control.

Conclusion

The mechanism of action of this compound is a multifaceted process initiated by its chemical instability and potent DNA alkylating activity. The resulting DNA lesions, particularly O⁶-methylguanine, trigger a cascade of cellular responses that ultimately determine cell fate. A thorough understanding of these intricate pathways, facilitated by the experimental approaches detailed in this guide, is paramount for researchers leveraging NMU as a tool to unravel the complexities of carcinogenesis and to develop novel therapeutic strategies. The continued investigation into the nuanced cellular responses to NMU will undoubtedly provide further insights into the fundamental mechanisms of DNA damage and repair, cell cycle control, and apoptosis.

References

- 1. Global analysis of p53-regulated transcription identifies its direct targets and unexpected regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phospho-ATM (Ser1981) Monoclonal Antibody (10H11) (MA1-2020) [thermofisher.com]

- 4. Investigation of cell death induced by N-methyl-N-nitrosourea in cell lines of human origin and implication of RNA binding protein alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of O(6)-methyl-2'-deoxyguanosine repair by O(6)-alkylguanine DNA alkyltransferase within K-ras gene-derived DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of bypass of O(6)- methylguanine by the catalytic core of yeast DNA polymerase eta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Cell death induced by N-methyl-N-nitrosourea, a model S(N)1 methylating agent, in two lung cancer cell lines of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.abclonal.com [static.abclonal.com]

- 10. Phospho-ATM (Ser1981) (D25E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 11. elkbiotech.com [elkbiotech.com]

- 12. immunologicalsciences.com [immunologicalsciences.com]

Nitrosomethylurea's role as a DNA alkylating agent

An In-depth Technical Guide on Nitrosomethylurea's Role as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitroso-N-methylurea (NMU) is a potent, direct-acting monofunctional alkylating agent with significant utility in cancer research and toxicology. Its ability to methylate DNA, primarily at oxygen and nitrogen atoms of nucleotide bases, underlies its profound mutagenic, carcinogenic, and cytotoxic properties. This technical guide provides a comprehensive overview of the core mechanisms of NMU-induced DNA alkylation, the subsequent cellular responses, and its application in experimental models. Detailed experimental protocols and quantitative data are presented to facilitate research and development in related fields.

Introduction

This compound is a member of the N-nitroso compound family, characterized by a nitroso group bonded to a urea moiety. It does not require metabolic activation to exert its biological effects, making it a direct-acting carcinogen and mutagen. The primary mode of action of NMU is the transfer of a methyl group to nucleophilic sites within the DNA molecule, forming various DNA adducts. The formation and subsequent processing of these adducts by the cell can lead to a range of outcomes, from error-free repair to mutagenesis and cell death. Understanding the intricacies of NMU's interaction with DNA is crucial for its application in cancer modeling and for the development of therapeutic strategies targeting DNA damage and repair pathways.

Mechanism of Action: DNA Alkylation

The chemical instability of NMU in aqueous solutions at physiological pH is central to its activity. It undergoes spontaneous decomposition to yield a highly reactive electrophile, the methyldiazonium ion (CH₃N₂⁺). This cation readily attacks electron-rich centers in DNA.

The primary sites of DNA methylation by NMU are:

-

Nitrogen atoms: The N7 position of guanine (forming 7-methylguanine, 7-MeG) and the N3 position of adenine (forming 3-methyladenine, 3-MeA) are major targets.

-

Oxygen atoms: The O⁶ position of guanine (forming O⁶-methylguanine, O⁶-MeG) and the O⁴ position of thymine (forming O⁴-methylthymine) are also significant sites of alkylation.

While 7-MeG is the most abundant adduct formed, the O⁶-MeG lesion is considered the most critical for NMU's mutagenic and carcinogenic effects. During DNA replication, the presence of O⁶-MeG can cause DNA polymerase to misincorporate thymine instead of cytosine, leading to G:C → A:T transition mutations.

Caption: Mechanism of DNA alkylation by this compound (NMU).

Cellular Response to NMU-Induced DNA Damage

The cellular response to NMU-induced DNA damage is multifaceted and involves the activation of the DNA Damage Response (DDR) pathway. This intricate signaling network detects the DNA lesions, signals their presence, and promotes either DNA repair, cell cycle arrest, or apoptosis.

Key repair pathways involved in mitigating NMU-induced damage include:

-

Direct Reversal: The O⁶-methylguanine-DNA methyltransferase (MGMT) enzyme directly removes the methyl group from O⁶-MeG, transferring it to one of its own cysteine residues. This is an error-free repair mechanism.

-

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting lesions like 7-MeG and 3-MeA.

If the DNA damage is extensive or if the repair mechanisms are overwhelmed, the cell may undergo cell cycle arrest to allow more time for repair or be eliminated through apoptosis to prevent the propagation of mutations.

Caption: DNA damage response pathway activated by NMU.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of this compound.

Table 1: NMU-Induced DNA Adducts

| DNA Adduct | Relative Abundance | Key Consequence | Primary Repair Pathway |

| 7-methylguanine (7-MeG) | High | Can lead to depurination | Base Excision Repair (BER) |

| O⁶-methylguanine (O⁶-MeG) | Moderate | Highly mutagenic (G:C → A:T) | MGMT (Direct Reversal) |

| 3-methyladenine (3-MeA) | Moderate | Blocks DNA replication | Base Excision Repair (BER) |

| O⁴-methylthymine (O⁴-MeT) | Low | Mutagenic | Nucleotide Excision Repair (NER) |

Table 2: NMU in Experimental Carcinogenesis

| Animal Model | Target Organ(s) | Typical Dose Range | Key Mutated Genes |

| Sprague-Dawley Rat | Mammary Gland | 25-75 mg/kg | H-ras |

| Mouse (various strains) | Lymphoma, Lung, Skin | 50-100 mg/kg | K-ras, p53 |

| Hamster | Pancreas, Forestomach | 10-20 mg/kg | K-ras |

Experimental Protocols

Protocol for Induction of Mammary Tumors in Rats

Objective: To induce mammary carcinogenesis in a rodent model for studying tumor development and testing therapeutic interventions.

Materials:

-

N-nitroso-N-methylurea (NMU) (CAS 684-93-5)

-

Sterile 0.9% NaCl solution

-

Acetic acid

-

Female Sprague-Dawley rats (50-55 days of age)

-

Appropriate personal protective equipment (PPE)

Methodology:

-

Preparation of NMU Solution: Immediately before use, dissolve NMU in sterile 0.9% NaCl acidified with a few drops of acetic acid to a pH of 4.0-5.0. A typical concentration is 10 mg/mL. Protect the solution from light.

-

Administration: Administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.

-

Monitoring: Palpate the rats weekly to monitor for the appearance of mammary tumors, starting 4 weeks post-injection.

-

Data Collection: Record tumor incidence, latency (time to first tumor), and multiplicity (number of tumors per rat).

-

Tissue Processing: At the end of the study, euthanize the animals and excise tumors for histopathological analysis, DNA/RNA/protein extraction, and other molecular assays.

Protocol for In Vitro DNA Alkylation Assay

Objective: To quantify the formation of specific DNA adducts in cultured cells following NMU treatment.

Materials:

-

Mammalian cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

NMU

-

DNA extraction kit

-

Enzymes for DNA digestion (nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Methodology:

-

Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of NMU for a defined period (e.g., 1-4 hours).

-

DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction.

-

DNA Digestion: Quantify the DNA and enzymatically digest it to individual deoxynucleosides.

-

LC-MS/MS Analysis: Analyze the digested DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate, identify, and quantify the levels of specific DNA adducts (e.g., O⁶-MeG, 7-MeG). Use stable isotope-labeled internal standards for accurate quantification.

-

Data Analysis: Express the adduct levels as the number of adducts per 10⁶ or 10⁷ parent nucleotides.

Caption: General experimental workflow for studying NMU's effects.

Conclusion

This compound remains an invaluable tool in cancer research due to its well-characterized mechanism as a direct-acting DNA alkylating agent. Its ability to reliably induce specific types of tumors in animal models provides a robust platform for investigating the molecular basis of carcinogenesis and for evaluating novel preventative and therapeutic agents. A thorough understanding of its chemistry, its interaction with DNA, and the cellular responses it elicits is paramount for its effective and safe use in a research setting. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working in this field.

An In-depth Technical Guide on the Carcinogenic Properties of N-Nitroso-N-methylurea (NMU)

For Researchers, Scientists, and Drug Development Professionals

N-Nitroso-N-methylurea (NMU), also known as N-Methyl-N-nitrosourea (MNU), is a potent and well-characterized chemical carcinogen, mutagen, and teratogen.[1][2][3] Its reliability in inducing tumors in a variety of animal models has established it as a critical tool in experimental oncology and genetic toxicology.[3] This guide provides a comprehensive overview of NMU's carcinogenic mechanisms, the signaling pathways it perturbs, and detailed experimental protocols for its use in cancer research, with a focus on mammary carcinogenesis.

Core Mechanism of Action: DNA Alkylation

NMU is a direct-acting SN1-type alkylating agent, meaning it does not require metabolic activation to exert its genotoxic effects.[3][4][5] Its carcinogenicity stems from its ability to transfer its methyl group to nucleophilic sites on DNA bases, forming various DNA adducts.[2][3]

The primary adducts formed are:

-

N7-methylguanine (N7-mG): The most abundant adduct, comprising 70-75% of total alkylation.[6]

-

N3-methyladenine (N3-mA): A significant N-alkylation adduct, making up 8-12%.[6]

-

O6-methylguanine (O6-mG): A less frequent but highly mutagenic lesion, accounting for 8-9% of adducts.[6]

The formation of O6-methylguanine is considered the critical initiating event in NMU-induced carcinogenesis.[7] During DNA replication, O6-mG frequently mispairs with thymine instead of cytosine. This leads to G:C to A:T transition mutations in subsequent rounds of replication.[2][3] Such point mutations can activate proto-oncogenes, a hallmark of NMU-induced tumors. Notably, a high percentage of NMU-induced rat mammary carcinomas exhibit an activating G to A mutation in codon 12 of the Ha-ras oncogene.[4][8]

Perturbed Signaling and Repair Pathways

The cell possesses several defense mechanisms against DNA alkylation. The interplay between NMU-induced damage and these repair pathways dictates the ultimate carcinogenic outcome.

-

Base Excision Repair (BER): This pathway is the primary mechanism for repairing N-alkylation adducts like N7-mG and N3-mA.[9] It is initiated by DNA glycosylases, such as N-methylpurine DNA glycosylase (MPG/AAG), which recognize and excise the damaged base.[6][9]

-

Direct Reversal by MGMT: The O6-methylguanine-DNA methyltransferase (MGMT) protein directly repairs the highly mutagenic O6-mG lesion by transferring the methyl group from the guanine to one of its own cysteine residues.[6][9] The persistence of O6-mG, often due to saturated or deficient MGMT activity, is a key determinant of carcinogenesis.[7]

-

Mismatch Repair (MMR): While MMR does not directly repair the O6-mG adduct, it recognizes the O6-mG:T mispair that arises after replication.[5] The attempt by the MMR system to remove the thymine is futile because the template strand still contains O6-mG, leading to a cycle of excision and re-synthesis. This futile cycling can result in replication fork stalling and the formation of lethal DNA double-strand breaks (DSBs).[5][6] This process contributes to the cytotoxic, rather than purely mutagenic, effects of NMU.

Beyond DNA repair, NMU-induced mutations can impact other critical signaling pathways:

-

NF-κB Pathway: NMU treatment has been shown to increase cellular NF-κB activity and the phosphorylation of its inhibitor, I-κBα, in human keratinocytes, suggesting a role in inflammatory and survival signaling.[1][10]

-

Hormone Receptor Signaling: NMU-induced mammary tumors in rats are an excellent model for human breast cancer because they are often positive for estrogen receptors (ER) and/or progesterone receptors (PgR).[11][12] Their growth is frequently hormone-dependent, implicating the estrogen and progesterone signaling pathways in tumor progression.[12][13]

-

HER-2/neu Pathway: Some studies suggest that factors influencing NMU-induced tumorigenesis can alter the expression of HER-2/neu, a key receptor tyrosine kinase in breast cancer.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 3. N-Nitroso-N-methylurea (NMU)|High-Purity Carcinogen Research [benchchem.com]

- 4. Histological analysis of low dose NMU effects in the rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide | eLife [elifesciences.org]

- 7. scispace.com [scispace.com]

- 8. ias.ac.in [ias.ac.in]

- 9. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Inhibition of NMU-induced mammary tumorigenesis by dietary soy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Overview of Nitrosomethylurea in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-methylurea (NMU), a potent alkylating agent, has played a pivotal role in the landscape of cancer research for decades. Its dual identity as both a powerful carcinogen and a compound with early chemotherapeutic potential has made it an invaluable tool for elucidating the fundamental mechanisms of carcinogenesis, tumor progression, and the cellular response to DNA damage. This technical guide provides a comprehensive historical overview of NMU's use in cancer research, detailing its mechanisms of action, its application in creating robust animal models of cancer, and its early exploration as an anti-neoplastic agent.

Historical Perspective and Early Discoveries

The scientific journey of nitrosoureas began in the mid-20th century, emerging from research into chemical warfare agents.[1] The era of cancer chemotherapy was in its infancy, with the first use of nitrogen mustards in the 1940s demonstrating the potential of alkylating agents to combat cancer.[1][2] Nitrosomethylurea, a simple yet highly reactive compound, was synthesized and subsequently investigated for its biological effects.

Initial studies in the 1960s and 1970s established NMU as a potent mutagen and carcinogen in a wide range of animal species.[3][4] Its ability to induce tumors in various organs, including the nervous system, stomach, and mammary glands, made it a versatile tool for cancer researchers.[3][5] A landmark paper by Gullino et al. in 1975 detailed a reproducible method for inducing mammary carcinomas in rats using NMU, establishing a model that closely mimics human breast cancer and is still widely used today.[3] This model proved instrumental in studying tumor biology, hormone dependence, and metastasis.[3]

Concurrently, the cytotoxic properties of nitrosoureas led to their investigation as potential cancer chemotherapy agents.[5][6][7] While NMU itself did not become a mainstream clinical drug, its study contributed to the development of other nitrosourea-based chemotherapeutics like carmustine (BCNU) and lomustine (CCNU), which have been used to treat various cancers, including brain tumors and lymphomas.[6]

Mechanism of Action: A Direct-Acting Alkylating Agent

NMU is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its effects.[4][7] Its primary mechanism of action involves the transfer of a methyl group to nucleophilic sites on cellular macromolecules, most significantly DNA.[8]

The process begins with the spontaneous decomposition of NMU, which generates a highly reactive methyldiazonium ion. This cation readily reacts with DNA bases, leading to the formation of various DNA adducts. The most mutagenic of these is O⁶-methylguanine (O⁶-meG). O⁶-meG has a propensity to mispair with thymine instead of cytosine during DNA replication, resulting in G:C to A:T transition mutations.[8] Other methylation products include 7-methylguanine (7-meG) and 3-methyladenine (3-meA).[9] This widespread DNA damage, if not properly repaired, can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, ultimately initiating the process of carcinogenesis.

NMU as a Carcinogen in Animal Models

The reliability and potency of NMU in inducing tumors have made it an indispensable tool for creating animal models of various cancers. The NMU-induced rat mammary carcinoma model is the most extensively studied and has provided invaluable insights into breast cancer biology.

Key Characteristics of NMU-Induced Carcinogenesis:

-

High Incidence and Short Latency: Administration of NMU to young, sexually mature female rats results in a high incidence of mammary tumors with a relatively short latency period.[3][4]

-

Hormone Dependence: Many of the induced mammary tumors are hormone-dependent, expressing estrogen and progesterone receptors, which mirrors a significant subset of human breast cancers.[3]

-

Histopathological Similarity: The histological features of NMU-induced mammary tumors in rats closely resemble those of human ductal carcinomas.[3]

-

Organ Specificity: While NMU can induce tumors in various organs, the mammary gland in rats is particularly susceptible.[3][5] Other reported tumor sites in animal studies include the brain, spinal cord, nerves, stomach, pancreas, and kidneys.[5]

Data Presentation: Quantitative Data on NMU-Induced Mammary Carcinogenesis in Rats

The following tables summarize key quantitative data from seminal studies on NMU-induced mammary carcinogenesis in different rat strains.

| Rat Strain | NMU Dose (mg/kg) | Administration Route | Age at Administration (days) | Tumor Incidence (%) | Mean Latency (days) | Reference |

| BUF/N | 50 | Intravenous | 50 | 89 | 77 | [3][4] |

| Sprague-Dawley | 50 | Intravenous | 50 | 73 | 86 | [3][4] |

| F344 | 50 | Intravenous | 50 | 89 | 94 | [3][4] |

| Biological Properties of NMU-Induced Mammary Tumors in BUF/N Rats | |

| Tumor Doubling Time | ~7 days |

| Metastasis | Frequent to bone marrow and spleen; rare to liver and lungs |

| Hormone Dependence | Castration can arrest or cause temporary regression of established tumors |

| Transplantability | Highly transplantable to syngeneic rats |

| Associated Conditions | Cachexia and hypercalcemia in advanced stages |

| Reference | [3] |

Experimental Protocols

Induction of Mammary Carcinomas in Rats with NMU

This protocol is a generalized representation based on established methodologies.[3][4]

Materials:

-

N-Nitroso-N-methylurea (NMU)

-

Sterile 0.9% saline solution, acidified to pH 4.0-5.0 with acetic acid

-

Female rats (e.g., Sprague-Dawley, Wistar-Furth, or BUF/N), 50-60 days of age

-

Sterile syringes and needles

Procedure:

-

Preparation of NMU Solution: Due to its instability, NMU should be dissolved in the acidified saline solution immediately before use. A common concentration is 10 mg/mL. The solution should be protected from light.

-

Animal Dosing: A single intravenous (IV) injection via the tail vein is a common administration route. The standard dose is 50 mg of NMU per kg of body weight. Intraperitoneal (IP) injections are also used.

-

Animal Monitoring: Following administration, rats should be monitored regularly for signs of toxicity. Body weight should be recorded weekly.

-

Tumor Detection: Palpation of the mammary glands should begin approximately 4 weeks after NMU administration and be performed weekly to detect the appearance of tumors. The location, size, and date of appearance of each tumor should be recorded.

-

Endpoint: The experiment is typically terminated when tumors reach a certain size (e.g., 1-2 cm in diameter) or when the animal shows signs of significant distress. Tissues are then collected for histopathological and molecular analysis.

Signaling Pathways and Molecular Alterations

NMU-induced carcinogenesis involves the dysregulation of multiple cellular signaling pathways.

NMU-Induced DNA Damage and Repair Pathways

The primary mechanism of NMU's action is the induction of DNA damage. Cells possess sophisticated DNA repair mechanisms to counteract this damage.

The O⁶-methylguanine-DNA methyltransferase (MGMT) protein plays a crucial role in directly reversing the mutagenic O⁶-meG lesion by transferring the methyl group to one of its own cysteine residues.[10] The base excision repair (BER) pathway is responsible for removing other methylated bases like 7-meG and 3-meA.[11][12] If O⁶-meG is not repaired before replication, the resulting mismatch can be recognized by the mismatch repair (MMR) system.[13]

Oncogenic Signaling Pathways Altered by NMU

The genetic mutations induced by NMU can lead to the deregulation of key signaling pathways that control cell growth, proliferation, and survival.

Studies have shown that NMU-induced tumors often harbor activating mutations in genes such as Ras. This can lead to the constitutive activation of downstream pro-proliferative pathways like the Raf/MEK/ERK cascade. Additionally, the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and growth, is also frequently dysregulated in these tumors.

Early Chemotherapeutic Investigations

The same properties that make NMU a potent carcinogen—its ability to induce extensive DNA damage and cell death—also made it a candidate for cancer chemotherapy.[5][7] The nitrosoureas as a class were recognized for their significant antitumor activity in preclinical models, showing efficacy against a broad spectrum of tumors in mice, rats, and hamsters.[6] They were particularly noted for their activity against tumors of the central nervous system due to their ability to cross the blood-brain barrier.[6]

While NMU itself was studied in preclinical settings, other nitrosourea derivatives, such as BCNU and CCNU, advanced to clinical use.[6] These drugs have been employed in the treatment of Hodgkin's disease, brain tumors, and other cancers.[14] However, the clinical utility of nitrosoureas is often limited by their toxicity, particularly myelosuppression. The early research on NMU's anticancer potential was crucial in laying the groundwork for the development and understanding of this class of chemotherapeutic agents.

Conclusion

N-Nitroso-N-methylurea has a rich and multifaceted history in cancer research. From its early identification as a potent carcinogen to its use in developing highly relevant animal models of human cancer and its foundational role in the development of nitrosourea-based chemotherapies, NMU has been instrumental in advancing our understanding of cancer biology. The detailed experimental protocols and the wealth of quantitative data generated from NMU-induced cancer models continue to make it a valuable tool for researchers investigating carcinogenesis, tumor progression, and the efficacy of novel therapeutic interventions. The signaling and DNA repair pathways elucidated through the study of NMU's effects remain central to our understanding of cancer and the development of targeted therapies.

References

- 1. news-medical.net [news-medical.net]

- 2. History of cancer chemotherapy - Wikipedia [en.wikipedia.org]

- 3. N-nitrosomethylurea as mammary gland carcinogen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. epa.gov [epa.gov]

- 6. Nitrosoureas: a review of experimental antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Base excision repair - Wikipedia [en.wikipedia.org]

- 12. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Nitrosomethylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomethylurea (NMU), a potent carcinogenic, mutagenic, and teratogenic compound, serves as a critical tool in biomedical research, particularly in oncology.[1][2] Its primary mechanism of action involves its function as a direct-acting alkylating agent, which interacts with and modifies DNA, leading to a cascade of cellular responses that can culminate in carcinogenesis.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of NMU, details established experimental protocols for their determination, and elucidates the key signaling pathways implicated in its biological activity.

Chemical and Physical Properties

N-Nitrosomethylurea, with the IUPAC name 1-methyl-1-nitrosourea, is a pale yellow crystalline solid.[3] It is a small molecule with the chemical formula C₂H₅N₃O₂ and a molecular weight of 103.08 g/mol .[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Nitrosomethylurea

| Property | Value | Reference |

| IUPAC Name | 1-methyl-1-nitrosourea | [3] |

| CAS Number | 684-93-5 | [3] |

| Molecular Formula | C₂H₅N₃O₂ | [3] |

| Molecular Weight | 103.08 g/mol | [3] |

| Appearance | Pale yellow crystals or light yellow moist powder | [3] |

| Melting Point | 123-124 °C (with decomposition) | [3][4] |

| Water Solubility | Soluble | [3] |

| Solubility in Other Solvents | Soluble in ethanol and ether | [3] |

| logP | -0.03 | [3] |

| Stability | Sensitive to humidity and light; decomposes in alkaline solutions. Should be stored under refrigeration. | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitrosation of methylurea. The following is a general protocol adapted from established procedures.[4]

Materials:

-

Methylamine solution (24%)

-

Concentrated Hydrochloric Acid

-

Urea

-

Sodium Nitrite (95%)

-

Concentrated Sulfuric Acid

-

Ice

Procedure:

-

In a flask, place 200 g of 24% aqueous methylamine solution.

-

Add concentrated hydrochloric acid until the solution is acidic to methyl red.

-

Add water to bring the total weight to 500 g, then add 300 g of urea.

-

Boil the solution gently under reflux for 2 hours and 45 minutes, followed by vigorous boiling for 15 minutes.

-

Cool the solution to room temperature and dissolve 110 g of 95% sodium nitrite in it. Cool the entire solution to 0°C.

-

In a separate beaker, prepare a mixture of 600 g of ice and 100 g of concentrated sulfuric acid, and cool it in an efficient freezing mixture.

-

Slowly add the cold methylurea-nitrite solution to the acid-ice mixture with mechanical stirring, ensuring the temperature does not rise above 0°C.

-

The this compound will precipitate as a crystalline foam. Filter it immediately with suction and press it well on the filter.

-

Wash the crystals with cold water and dry them in a vacuum desiccator to a constant weight.

Determination of Melting Point

The melting point of NMU can be determined using the capillary method.[5][6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Place a small amount of powdered NMU on a clean, dry surface.

-

Introduce the powdered compound into the open end of a capillary tube and gently tap the sealed end on a hard surface to pack the sample to a height of 1-2 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15°C below the expected melting point of NMU (around 123-124°C).

-

Then, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

Determination of Water Solubility

A general protocol for determining the solubility of a compound in water involves the shake-flask method.[8]

Materials:

-

This compound

-

Distilled or deionized water

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Method for quantifying NMU concentration (e.g., HPLC)[9]

Procedure:

-

Add an excess amount of NMU to a known volume of water in a glass vial.

-

Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C).

-

Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.

-

Dilute the aliquot appropriately and determine the concentration of dissolved NMU using a validated analytical method, such as HPLC.[9]

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of Octanol-Water Partition Coefficient (logP)

The logP value, a measure of a compound's lipophilicity, can be determined experimentally using the shake-flask method or estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11]

Shake-Flask Method:

-

Prepare a stock solution of NMU in either water or octanol.

-

Add a known volume of this stock solution to a flask containing a known volume of the other solvent (pre-saturated with each other).

-

Shake the flask vigorously for a set period to allow for partitioning.

-

Centrifuge the mixture to separate the octanol and aqueous layers.

-

Determine the concentration of NMU in each layer using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of P.

Mechanism of Action and Signaling Pathways

NMU is a direct-acting alkylating agent that exerts its biological effects by transferring a methyl group to nucleophilic sites on DNA bases. This leads to the formation of various DNA adducts, with O⁶-methylguanine being a critical lesion responsible for the mutagenic and carcinogenic properties of NMU.

DNA Damage Response and Cell Cycle Checkpoint Activation

The presence of NMU-induced DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This intricate signaling network aims to repair the damage, halt the cell cycle to allow time for repair, or induce apoptosis if the damage is irreparable.

As depicted in the diagram, NMU-induced DNA alkylation can lead to replication stress and the formation of double-strand breaks (DSBs).[12] These DNA lesions are recognized by sensor proteins, primarily the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[12][13][14][15] ATM is predominantly activated by DSBs, while ATR responds to single-stranded DNA regions that arise during replication stress.[14][15] Activated ATM and ATR then phosphorylate and activate their downstream effector kinases, Chk2 and Chk1, respectively.[12][14] These checkpoint kinases, in turn, phosphorylate a multitude of substrates to orchestrate a cellular response that includes cell cycle arrest, activation of DNA repair pathways, and, in cases of extensive damage, the initiation of apoptosis.[14]

Activation of Oncogenic Pathways: The Role of Ras

A hallmark of NMU-induced carcinogenesis, particularly in rat mammary tumors, is the mutational activation of the ras family of oncogenes.[1][2][16][17][18] The O⁶-methylguanine adduct can mispair with thymine during DNA replication, leading to a G:C to A:T transition mutation. When this occurs at specific codons within the ras gene, it results in a constitutively active Ras protein.

Specifically, studies have frequently identified a G to A transition in codon 12 of the H-ras gene in NMU-induced mammary carcinomas in rats.[1][2][18] This mutation leads to the substitution of glycine with glutamic acid, rendering the Ras protein perpetually in its active, GTP-bound state. This, in turn, leads to the uncontrolled activation of downstream signaling pathways, such as the RAF-MEK-ERK cascade, promoting cell proliferation and ultimately contributing to tumor development.

Involvement of the NF-κB Signaling Pathway

Recent evidence suggests that NMU can also activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19] This pathway plays a crucial role in inflammation, immunity, and cell survival.

Studies have shown that NMU can induce the upregulation of NF-κB activity in a Protein Kinase C (PKC)-dependent manner.[19] This activation involves the phosphorylation of IκBα, the inhibitory subunit of NF-κB, leading to its ubiquitination and subsequent degradation by the proteasome.[19][20] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[20][21]

Role of Tumor Suppressor Genes: The Case of p53

Tumor suppressor genes, such as TP53, play a critical role in preventing cancer by regulating cell cycle progression and inducing apoptosis in response to DNA damage.[22][23] While specific mutations in TP53 directly induced by NMU are not as well-characterized as ras mutations, the inactivation of p53 function is a common event in many cancers.[22][24] Carcinogen-induced DNA damage can lead to the selection of cells with pre-existing TP53 mutations or can induce mutations that inactivate the gene.[24][25] Loss of p53 function would compromise the cell's ability to undergo apoptosis in response to the extensive DNA damage caused by NMU, thereby allowing cells with mutations in oncogenes like ras to survive and proliferate.

Conclusion

This compound is a powerful research tool due to its well-defined mechanism as a direct-acting DNA alkylating agent. Its fundamental chemical and physical properties are well-documented, and standardized protocols for its synthesis and the determination of its characteristics are available. The profound biological effects of NMU stem from its ability to induce DNA damage, which in turn activates a complex network of cellular signaling pathways. Understanding these pathways, including the DNA damage response, the activation of oncogenes like ras, and the modulation of signaling cascades such as NF-κB, is crucial for researchers in the fields of oncology and drug development. This guide provides a foundational understanding of these core aspects of NMU, serving as a valuable resource for its application in scientific investigation.

References

- 1. ras oncogene activation in mammary carcinomas induced by N-methyl-N-nitrosourea in Copenhagen rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. employees.oneonta.edu [employees.oneonta.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. HPLC determination of N-nitrosomethylurea in biological fluids by reaction with 4-nitrothiophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. Regulation of ATR-dependent DNA damage response by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-nitroso-N-methylurea-induced rat mammary tumors arise from cells with preexisting oncogenic Hras1 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ras gene mutations are absent in NMU-induced mammary carcinomas from aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mutational activation of c-Ha-ras genes in intraductal proliferation induced by N-nitroso-N-methylurea in rat mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-nitroso-N-methylurea and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. p53 tumor suppressor gene: at the crossroads of molecular carcinogenesis, molecular epidemiology, and cancer risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Mutations in the p53 Tumor Suppressor Gene: Important Milestones at the Various Steps of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Linking environmental carcinogen exposure to TP53 mutations in human tumours using the human TP53 knock-in (Hupki) mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding N-nitroso-N-methylurea (NMU) from a Safety and Research Perspective

I am unable to provide a technical guide or whitepaper on the synthesis pathways for N-nitroso-N-methylurea. My purpose is to be helpful and harmless, and providing detailed instructions for the creation of a hazardous and carcinogenic substance would violate my core safety principles. The synthesis, handling, and use of N-nitroso-N-methylurea are associated with significant health risks, and information that could facilitate its production cannot be provided.

Instead, I can offer information from a public health, safety, and academic perspective, focusing on the properties, risks, and historical scientific uses of this compound, without detailing its synthesis.

N-nitroso-N-methylurea is a potent carcinogenic and mutagenic compound. Due to its high toxicity and ability to induce tumors, it has been used historically in controlled laboratory settings for cancer research. Its primary scientific application is as a tool to induce cancer in animal models, allowing researchers to study the mechanisms of tumor development, progression, and to test potential cancer therapies.

Chemical and Physical Properties

A summary of key properties is provided below to inform safety and handling protocols, not to guide synthesis.

| Property | Value |

| Chemical Formula | C₂H₅N₃O₂ |

| Molar Mass | 103.08 g/mol |

| Appearance | Pale yellow to pinkish crystalline solid |

| Melting Point | 123-124 °C (decomposes) |

| Solubility | Soluble in water, ethanol, and acetone |

| CAS Number | 684-93-5 |

Mechanism of Action and Biological Effects

The primary danger of NMU stems from its function as an alkylating agent. In biological systems, it can decompose and release a highly reactive methyldiazonium ion. This ion readily transfers a methyl group to DNA bases, primarily guanine, forming adducts like O⁶-methylguanine. This DNA modification disrupts normal base pairing during DNA replication, leading to mutations and, ultimately, can initiate cancer.

Caption: Biological mechanism of N-nitroso-N-methylurea (NMU) as a DNA alkylating agent leading to carcinogenesis.

Safety, Handling, and Regulatory Context

N-nitroso-N-methylurea is classified as a known carcinogen and requires extreme caution.

-

Personal Protective Equipment (PPE): Handling NMU requires extensive PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles. All work should be conducted within a certified chemical fume hood to prevent inhalation of the crystalline powder.

-

Decontamination: Spills must be decontaminated immediately using appropriate chemical neutralizers. All contaminated waste, including PPE and lab equipment, must be disposed of as hazardous chemical waste according to institutional and federal regulations.

-

Regulatory Oversight: The purchase, storage, and use of NMU are strictly regulated. Researchers must typically obtain approval from institutional biosafety and chemical safety committees before acquiring or using this compound.

Given the significant dangers associated with this chemical, all activities involving it are restricted to professional researchers in controlled laboratory environments with the necessary engineering controls and safety protocols in place.

Stability and Degradation of Nitrosomethylurea in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of Nitrosomethylurea (NMU) in aqueous solutions. Understanding the chemical stability of NMU is critical for its application in research, particularly in carcinogenesis studies and as a precursor in chemical syntheses. This document details the kinetics of its degradation, the influence of various environmental factors, and provides established analytical methodologies for its study.

Core Concepts: Stability and Degradation Kinetics

N-Methyl-N-nitrosourea (NMU) is a potent, direct-acting alkylating agent known for its carcinogenic, mutagenic, and teratogenic properties. Its utility in experimental models is predicated on its ability to methylate nucleic acids. However, NMU is inherently unstable in aqueous environments, undergoing hydrolysis that dictates its biological activity and shelf-life in solution.

The degradation of NMU in aqueous solutions follows first-order kinetics , where the rate of degradation is directly proportional to the concentration of NMU.[1] The stability of NMU is highly dependent on pH, temperature, and the composition of the buffer system.

Influence of pH

The pH of the aqueous solution is the most critical factor governing the stability of NMU. The degradation rate of NMU significantly increases with increasing pH, particularly in neutral to alkaline conditions. This is attributed to the base-catalyzed hydrolysis of the molecule.[1]

Table 1: pH-Dependent Half-Life of this compound at 20°C

| pH | Half-Life (t½) |

| 4.0 | 125 hours |

| 6.0 | 24 hours |

| 7.0 | 1.2 hours |

| 8.0 | 0.1 hours |

| 9.0 | 0.03 hours |

Data sourced from PubChem CID 12699.[1]

Influence of Temperature

Influence of Buffer Composition

The choice of buffer system can significantly impact the stability of NMU. The degradation of nitrosoureas can be subject to general base catalysis, where nucleophilic anions present in the buffer can accelerate the rate of hydrolysis. This has been demonstrated for the related compound N-ethyl-N-nitrosourea. Therefore, it is crucial to select a buffer system with minimal catalytic activity or to maintain a consistent buffer composition across all experiments to ensure reproducibility. Buffers such as phosphate and citrate may have different effects on the stability of NMU, and it is recommended to empirically determine the degradation rate in the chosen buffer system.

Degradation Pathways

The degradation of NMU in aqueous solutions proceeds through different mechanisms depending on the pH.

Alkaline and Neutral Degradation Pathway

Under neutral to alkaline conditions, the degradation of NMU is initiated by the deprotonation of the carbamoyl group.[1] This leads to the formation of an unstable anion that rapidly decomposes to yield two critical reactive species: the methyldiazonium ion (CH₃N₂⁺) and the cyanate ion (NCO⁻) .[1] The methyldiazonium ion is a potent electrophile and is the primary species responsible for the methylation of biological macromolecules such as DNA. In the absence of a suitable nucleophile, it can also decompose to form diazomethane, particularly in more alkaline solutions.

References

An In-Depth Technical Guide to Key In Vitro Studies Involving Nitrosomethylurea (NMU)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-methylurea (NMU) is a potent alkylating agent widely utilized in preclinical cancer research to induce tumors in a variety of animal models. Its ability to methylate DNA bases, primarily at the O6 position of guanine, leads to DNA damage, mutagenesis, and ultimately, carcinogenesis. Understanding the fundamental mechanisms of NMU's action at the cellular level is critical for elucidating cancer biology and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of key in vitro studies involving NMU, focusing on its effects on cell viability, DNA integrity, cell cycle progression, and apoptosis. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the field.

Data Presentation: Quantitative Effects of NMU In Vitro

The cytotoxic and genotoxic effects of NMU have been quantified across various cell lines. The following tables summarize key quantitative data from representative in vitro studies.

Table 1: IC50 Values of NMU in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 72 | Data not available in search results | [1] |

| HTB-26 | Breast Cancer | 72 | Data not available in search results | [2] |

| PC-3 | Pancreatic Cancer | 72 | Data not available in search results | [2] |

| HepG2 | Hepatocellular Carcinoma | 72 | Data not available in search results | [2] |

| HCT116 | Colon Carcinoma | 72 | Data not available in search results | [3] |

Note: Specific IC50 values for NMU were not found in the provided search results. The table structure is provided as a template for data organization.

Table 2: NMU-Induced Apoptosis in Cancer Cell Lines

| Cell Line | NMU Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Reference |

| Rat Mammary Tumor Cells | Not Specified | Not Specified | Mean TUNEL positive cells: 2.44 ± 0.69 | [4] |

| U937 | >100 nM (for related compounds) | Not Specified | >50% | [5] |

Note: Quantitative data on NMU-induced apoptosis rates are limited in the provided search results. The table includes related information and serves as a template.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the protocols for key in vitro experiments used to assess the effects of NMU.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C.[6]

-

NMU Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of NMU to the wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution in culture media to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully aspirate the MTT solution from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

DNA Damage Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: After NMU treatment, harvest the cells and resuspend them in ice-cold PBS.

-

Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[7]

-

Cell Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.[7]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA. Apply an electric field to allow the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster, forming a "comet tail".[7]

-

Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I). Visualize the comets using a fluorescence microscope.[8]

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Harvesting and Fixation: Following NMU treatment, harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[9]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining buffer containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Interpretation: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Analysis of NF-κB Signaling Pathway: Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Protocol:

-

Protein Extraction: After NMU treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein or separate cytoplasmic and nuclear fractions.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[4]

-

SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-IKK, IκBα, p65).

-

Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software to determine the relative protein expression levels.[4]

Signaling Pathways and Experimental Workflows

NMU-Induced NF-κB Signaling Pathway

NMU, as a DNA damaging agent, can induce cellular stress responses, including the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a critical role in inflammation, immunity, and cell survival. The canonical NF-κB pathway is a key player in the cellular response to genotoxic stress.

Caption: NMU-induced DNA damage activates the canonical NF-κB pathway.

Experimental Workflow for Studying NMU Effects In Vitro

The following diagram illustrates a typical workflow for investigating the cellular effects of NMU.

Caption: A generalized workflow for in vitro analysis of NMU's cellular effects.

Conclusion

This technical guide provides a foundational understanding of the key in vitro effects of this compound. The presented data and protocols for assessing cell viability, DNA damage, cell cycle, and apoptosis offer a practical resource for researchers. The visualization of the NMU-induced NF-κB signaling pathway and the general experimental workflow further aid in conceptualizing and designing experiments. A thorough understanding of these in vitro methodologies is essential for advancing our knowledge of NMU's carcinogenic mechanisms and for the development of effective cancer therapies. Further research is warranted to generate more comprehensive quantitative data, particularly IC50 values and apoptosis rates, across a wider range of cancer cell lines to build a more complete picture of NMU's cellular impact.

References

- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Study of the apoptosis induced in vitro by antitumoral drugs on leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Comprehensive Toxicological Data for Nitrosomethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosomethylurea (NMU), also known as N-methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent with well-documented carcinogenic, mutagenic, and teratogenic properties.[1][2][3] Its ability to induce tumors in a wide range of tissues and species has made it a valuable tool in experimental cancer research, particularly for modeling mammary and gastric carcinogenesis.[3][4][5][6] This technical guide provides a comprehensive overview of the toxicological profile of NMU, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Acute and Chronic Toxicity

Acute exposure to NMU in humans can lead to dermatitis.[7] In animal studies, NMU exhibits high acute toxicity following oral exposure in rats.[7] The primary toxic effects of NMU in animals are associated with significant damage to hematopoietic and lymphoid tissues, as well as other tissues characterized by rapid cell turnover.[1]

Table 1: Acute Toxicity of Nitrosomethylurea

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 110 |

| Rat | Intravenous | 110 |

Data sourced from PubChem CID 12699.

Information on the chronic, non-cancer effects of NMU in both humans and animals is limited.[7]

Carcinogenicity

NMU is a potent carcinogen in numerous animal species, including rats and mice, and is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.[7] It induces a broad spectrum of tumors in various organs, including the mammary gland, stomach, nervous system, kidneys, and hematopoietic system.[7][8]

Carcinogenicity in Rats

NMU is widely used to induce mammary carcinomas in rats, providing a valuable model for studying human breast cancer.[4][5]

Table 2: Dose-Response of Mammary Tumor Induction in Female Sprague-Dawley Rats (Single Intravenous Administration)

| Dose (mg/kg) | Cancer Incidence (%) | Mean Number of Cancers per Rat | Mean Latent Period (days) |

| 50 | 100 | 4.5 | 85 |

| 45 | 100 | 3.8 | 92 |

| 40 | 100 | 3.2 | 101 |

| 35 | 95 | 2.5 | 115 |

| 30 | 90 | 1.9 | 128 |

| 25 | 80 | 1.4 | 150 |

| 20 | 65 | 1.0 | 180 |

| 15 | 50 | 0.7 | 220 |

| 10 | 35 | 0.4 | 280 |

Data adapted from a lifetime dose-response study. Malignant tumors appeared earlier and at a faster rate than benign tumors.[9]

Intraperitoneal injections of NMU in Sprague-Dawley rats have also been shown to effectively induce mammary tumors, with an incidence of 82.86% after three doses of 50 mg/kg.[5]

Carcinogenicity in Mice

NMU also induces tumors in mice, with observed effects on the skin following topical application.[7]

Mutagenicity and Genotoxicity

NMU is a well-established mutagen and genotoxic agent.[1] Its mutagenicity has been demonstrated in various assays, including the Ames test and in vivo micronucleus assays.

Ames Test

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemical compounds. For N-nitrosamines like NMU, an enhanced version of the Ames test is often recommended to improve detection sensitivity.[10]

Table 3: Recommended Parameters for Enhanced Ames Test of N-Nitrosamines

| Parameter | Recommendation | Rationale |

| Assay Type | Pre-incubation method | Generally more sensitive for N-nitrosamines than the plate incorporation method.[10][11] |

| Bacterial Strains | S. typhimurium TA100 and TA1535, and E. coli WP2uvrA(pKM101) | These strains are often sensitive to N-nitrosamines and detect different types of mutations.[10][11] |

| Solvent | Water or methanol | Preferred over DMSO, as the choice of solvent can influence metabolic activation.[10] |

| Metabolic Activation | Hamster liver S9 | The pre-incubation method with hamster-induced liver S9 provides a sensitive combination for detecting N-nitrosamine mutagenicity.[11] |

| Pre-incubation Time | 30 minutes | A commonly recommended duration to allow for sufficient interaction between the test compound, S9 mix, and bacteria before plating.[10][11] |

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a key test for detecting chromosomal damage. This assay is recommended by regulatory agencies as part of product safety assessment and can detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[12]

Reproductive and Developmental Toxicity

NMU is recognized as a teratogenic and embryotoxic agent.[2] Exposure during critical periods of development can lead to a range of adverse outcomes.

Developmental Toxicity in Mice

Studies in mice have demonstrated the teratogenic potential of NMU, with the type and severity of abnormalities being dependent on the timing of exposure.

Table 4: Developmental Toxicity of this compound in Mice (Single Administration)

| Day of Gestation | Dose (mg/kg) | Major Malformations Observed |

| 11 | Dose-dependent | Ectrodactyly (predominant) |

| 12 | Dose-dependent | Double-sided microdactyly |

Data from a dose-response study on the teratogenic effects of NMU in mice.[13]

Reproductive Toxicity in Female Mice

Multiple doses of NMU have been shown to impact the fertility of female Swiss albino mice.

Table 5: Effect of Multiple Doses of this compound on Pregnancy Rate in Female Swiss Albino Mice

| Treatment Group (50 mg/kg NMU) | Pregnancy Rate (%) |

| Control (Vehicle) | 100 |

| Single Dose | 66.66 |

| Double Dose | 50 |

| Triple Dose | 66.66 |

| Quadruple Dose | 42.85 |

Mice treated with the highest number of NMU doses were 42.85% less efficient in getting pregnant than the control mice.[14]

Mechanism of Action

The primary mechanism of NMU's toxicity is its action as a direct-acting alkylating agent that interacts with DNA.[3][6] This interaction leads to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication, ultimately leading to carcinogenesis.[15][16]

DNA Alkylation and Repair

NMU transfers its methyl group to nucleobases in nucleic acids, leading to the formation of various DNA adducts, including N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG).[15][16] O6-MeG is a particularly mutagenic lesion as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[15]

Cells possess several DNA repair pathways to counteract the damaging effects of alkylating agents like NMU. These include:

-

Base Excision Repair (BER): This pathway is responsible for removing N-methylated DNA adducts such as N7-MeG and N3-MeA.

-

Direct Damage Reversal: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) directly removes the methyl group from O6-MeG, restoring the guanine base.

-

Nucleotide Excision Repair (NER): This pathway is involved in the repair of bulkier alkyl adducts.

-

Translesion Synthesis (TLS): This is a damage tolerance mechanism that allows replication to proceed past unrepaired DNA lesions.[16]

Signaling Pathways

NMU-induced DNA damage triggers a complex network of cellular signaling pathways, primarily the DNA damage response (DDR).

-

ATM/ATR Pathway: The kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) are master regulators of the DDR.[17][18] They are activated by DNA damage and initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[19][20] ATM and ATR often work in concert to signal DNA damage and regulate downstream cellular processes.[18]

-

NF-κB Pathway: NMU has been shown to increase the cellular activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) in human malignant keratinocytes. This upregulation is mediated through a protein kinase C (PKC)-dependent pathway and involves the phosphorylation of I-κBα.

Experimental Protocols